molecular formula C11H12N4S B254639 (E)-5-methyl-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

(E)-5-methyl-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Katalognummer B254639
Molekulargewicht: 232.31 g/mol
InChI-Schlüssel: UIEPOLIQWRSWPX-KPKJPENVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-5-methyl-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a chemical compound that has shown promising results in various scientific research applications.

Wirkmechanismus

The mechanism of action of (E)-5-methyl-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed.
Biochemical and Physiological Effects:
Studies have shown that (E)-5-methyl-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol has a low toxicity profile and does not cause significant side effects. It has been shown to reduce inflammation and oxidative stress, which are key factors in the development of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of (E)-5-methyl-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is its high efficacy in inhibiting cancer cell growth. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.

Zukünftige Richtungen

There are several potential future directions for (E)-5-methyl-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol. One direction is to explore its potential as a treatment for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to optimize its synthesis method to improve its solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
In conclusion, (E)-5-methyl-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a promising compound that has shown potential as an anti-cancer agent and a treatment for various diseases. Its mechanism of action, low toxicity profile, and anti-inflammatory and antioxidant properties make it a promising candidate for further research.

Synthesemethoden

The synthesis method of (E)-5-methyl-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves the reaction of 2-methylbenzaldehyde and thiosemicarbazide in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to obtain the final compound. This method has been optimized to provide a high yield of pure product.

Wissenschaftliche Forschungsanwendungen

(E)-5-methyl-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, this compound has demonstrated anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

Eigenschaften

Produktname

(E)-5-methyl-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Molekularformel

C11H12N4S

Molekulargewicht

232.31 g/mol

IUPAC-Name

3-methyl-4-[(E)-(2-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C11H12N4S/c1-8-5-3-4-6-10(8)7-12-15-9(2)13-14-11(15)16/h3-7H,1-2H3,(H,14,16)/b12-7+

InChI-Schlüssel

UIEPOLIQWRSWPX-KPKJPENVSA-N

Isomerische SMILES

CC1=CC=CC=C1/C=N/N2C(=NNC2=S)C

SMILES

CC1=CC=CC=C1C=NN2C(=NNC2=S)C

Kanonische SMILES

CC1=CC=CC=C1C=NN2C(=NNC2=S)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.